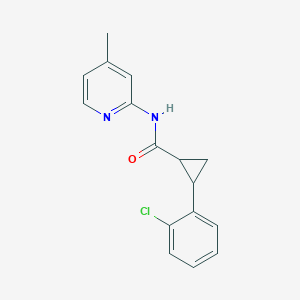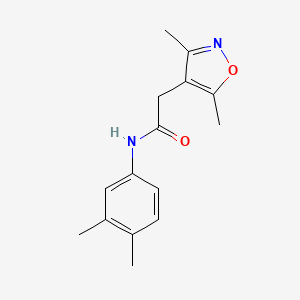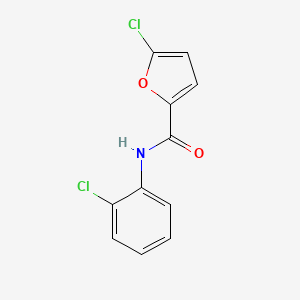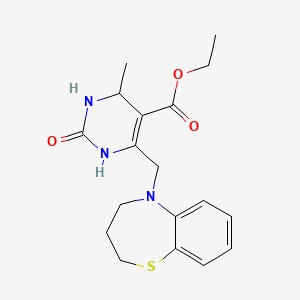
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, also known as CCPC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by regulating these pathways.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory cytokines, decreasing the activity of enzymes involved in the production of reactive oxygen species, and modulating the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, including:
1. Investigating its potential as a therapeutic agent in the treatment of other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to improve the yield and purity of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide.
3. Studying the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide to better understand its efficacy and safety in vivo.
4. Exploring the use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
5. Investigating the potential use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide as a tool for studying cellular pathways and mechanisms involved in various diseases.
In conclusion, 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide involves the reaction of 2-(2-chlorophenyl) cyclopropanecarboxylic acid with 4-methyl-2-pyridinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in high purity.
Scientific Research Applications
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide exhibits anti-proliferative activity against cancer cells, reduces inflammation in animal models, and has neuroprotective effects in vitro.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-7-18-15(8-10)19-16(20)13-9-12(13)11-4-2-3-5-14(11)17/h2-8,12-13H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXFHLRWIBRZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)

![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)



![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)